molecular formula C7H8N4O4 B14075553 N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide CAS No. 102627-60-1

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide

Cat. No.: B14075553
CAS No.: 102627-60-1
M. Wt: 212.16 g/mol
InChI Key: FYILPMZFUVLGRF-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a pyridine ring, which is further substituted with a methyl group and a nitramide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide typically involves the nitration of 4-methyl-3-nitropyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products and to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. The compound may also interact with nucleic acids, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and potential applications. Its combination of a nitro group and a nitramide group makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

102627-60-1

Molecular Formula

C7H8N4O4

Molecular Weight

212.16 g/mol

IUPAC Name

N-methyl-N-(4-methyl-3-nitropyridin-2-yl)nitramide

InChI

InChI=1S/C7H8N4O4/c1-5-3-4-8-7(6(5)10(12)13)9(2)11(14)15/h3-4H,1-2H3

InChI Key

FYILPMZFUVLGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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